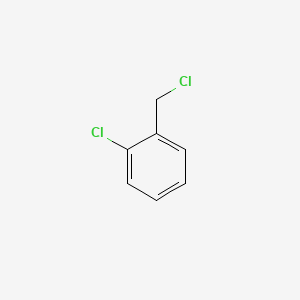
serpentine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Serpentine is a versatile mineral family rich in magnesium silicate with several polymorphic phases, mainly antigorite, lizardite, and chrysotile. All of these phases share a similar chemical composition, represented by the formula magnesium silicate hydroxide (Mg3Si2O5(OH)4). The structures of this compound minerals are generally composed of octahedral layers rich in magnesium, attached to a tetrahedral silicate sheet .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One method to prepare serpentine involves the hydration and metamorphic transformation of ferromagnesian minerals such as olivine and pyroxene. . The reaction can be represented as follows:
Forsterite (Mg2SiO4) + Water (H2O) → this compound (Mg3Si2O5(OH)4) + Brucite (Mg(OH)2)
Industrial Production Methods
In industrial settings, this compound can be synthesized by adding pretreated this compound to a solution of titanium oxysulfate (TiOSO4), followed by the addition of ammonium sulfate and dilute sulfuric acid. The mixture is then insulated in a water bath at 65°C for one hour, adjusted to a pH of 6 using ammoniacal liquor, aged for 12 hours, filtered, washed with ethanol, dried under vacuum, and finally calcined at 200-300°C .
Analyse Des Réactions Chimiques
Types of Reactions
Serpentine undergoes various chemical reactions, including hydration, oxidation, and reduction. During serpentinization, water acts as the oxidizing agent, leading to the formation of this compound minerals, brucite, talc, nickel-iron alloys, and magnetite .
Common Reagents and Conditions
Hydration: Water is the primary reagent in the serpentinization process.
Oxidation: Water also serves as the oxidizing agent, reducing itself to hydrogen.
Reduction: The process produces hydrogen, methane, and hydrogen sulfide under specific conditions.
Major Products
The major products formed from these reactions include this compound minerals (antigorite, lizardite, chrysotile), brucite, talc, nickel-iron alloys, and magnetite .
Applications De Recherche Scientifique
Serpentine has a wide range of scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a biomaterial for implants.
Mécanisme D'action
The mechanism of action of serpentine in various applications involves its unique physicochemical properties. For example, in lubrication, this compound minerals act as antiwear and antifriction agents by forming a tribopolymer coating on friction surfaces, which reduces wear and improves lubrication . In catalysis, this compound-supported titanium dioxide photocatalysts enhance the degradation of organic pollutants in waste water .
Comparaison Avec Des Composés Similaires
Serpentine is often compared with other silicate minerals such as talc and pyrophyllite. While talc and pyrophyllite share similar chemical compositions, this compound’s unique layered structure and polymorphic phases (antigorite, lizardite, chrysotile) distinguish it from these minerals . Additionally, this compound’s ability to form a tribopolymer coating in lubrication applications sets it apart from other silicate minerals .
Similar Compounds
- Talc (Mg3Si4O10(OH)2)
- Pyrophyllite (Al2Si4O10(OH)2)
- Brucite (Mg(OH)2)
- Magnetite (Fe3O4)
This compound’s unique properties and diverse applications make it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
14567-83-0 |
|---|---|
Formule moléculaire |
C21H20N2O3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










